molecular formula C21H26N4O2S B2968410 3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one CAS No. 2034453-05-7

3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one

Cat. No.: B2968410
CAS No.: 2034453-05-7
M. Wt: 398.53
InChI Key: XLBIYTYLLBOQPB-UHFFFAOYSA-N
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Description

This compound features a tetrahydropyrazolo[1,5-a]pyridine core fused with a piperazine carbonyl group and a phenylthio substituent. The phenylthio group may enhance lipophilicity, while the piperazine moiety introduces conformational flexibility, which could influence receptor binding .

Properties

IUPAC Name

3-phenylsulfanyl-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c26-20(9-15-28-17-6-2-1-3-7-17)23-11-13-24(14-12-23)21(27)18-16-22-25-10-5-4-8-19(18)25/h1-3,6-7,16H,4-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBIYTYLLBOQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)CCSC4=CC=CC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. Here's a generalized synthetic route:

  • Formation of Pyrazole Core: : The synthesis starts with the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds under acidic or basic conditions.

  • Attachment of Piperazine: : The pyrazole core is then functionalized with a carbonyl group and reacted with piperazine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form the piperazine moiety.

  • Thioether Formation: : The final step involves introducing the phenylthio group via nucleophilic substitution reactions using thiophenol and suitable leaving groups like alkyl halides.

Industrial Production Methods

For industrial-scale production, optimizing reaction conditions for high yield and purity is crucial. Large-scale synthesis may involve the use of continuous flow reactors for efficient heat and mass transfer, and greener solvents to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one can undergo oxidation reactions to form sulfoxides and sulfones, which can alter its biological activity.

  • Reduction: : Reduction reactions can target the carbonyl and other reducible functionalities, potentially forming alcohols or other reduced derivatives.

  • Substitution: : The phenylthio group can be involved in nucleophilic or electrophilic substitution reactions, potentially introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (MCPBA).

  • Reduction: : Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: : Conditions can vary, but often involve strong bases or acids to facilitate nucleophilic/electrophilic substitutions.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Alcohols and reduced aromatic compounds.

  • Substitution Products: : Functionalized phenylthio derivatives.

Scientific Research Applications

3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one holds promise in several research areas:

  • Medicinal Chemistry: : Its complex structure makes it a potential candidate for drug development, especially as enzyme inhibitors or receptor antagonists.

  • Biology: : It can be used as a tool to study biological pathways involving its molecular targets.

  • Material Science: : Its unique functional groups suggest it could be used in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

Mechanistic Insights

The exact mechanism of action would depend on its application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the piperazine moiety suggests it might fit into binding pockets of proteins, influencing their function.

Molecular Targets and Pathways

Potential molecular targets could include G-protein coupled receptors (GPCRs) or enzyme active sites. Pathway involvement would vary but might include signaling pathways affected by its interaction with these targets.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The phenylthio group in the target contrasts with the p-tolyl () and nitrophenyl () groups, which may alter steric bulk and electronic properties.
  • Bioactivity Trends: Triazolopyrimidine derivatives () show herbicidal activity, suggesting that minor structural changes (e.g., replacing triazole with pyrazole) could modulate target specificity .

Bioactivity and Pharmacological Potential

While direct data for the target compound is unavailable, insights from analogs suggest:

  • Ferroptosis Induction : Pyrazolopyrimidine analogs () trigger ferroptosis in cancer cells, indicating that the target’s core structure could be explored for similar mechanisms .
  • Agrochemical Applications : Triazolopyrimidines () exhibit herbicidal activity at low concentrations (e.g., 50–100 μg/mL), suggesting the target’s phenylthio group might enhance uptake or stability in plants .

Biological Activity

The compound 3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one (CAS Number: 1904282-41-2) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

Structure and Composition

The molecular formula of the compound is C21H26N4O2SC_{21}H_{26}N_{4}O_{2}S, with a molecular weight of approximately 398.5 g/mol. The structure includes a phenylthio group, a tetrahydropyrazolo moiety, and a piperazine ring, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC21H26N4O2SC_{21}H_{26}N_{4}O_{2}S
Molecular Weight398.5 g/mol
CAS Number1904282-41-2

Antimicrobial Activity

Recent studies have indicated that derivatives of similar structures exhibit notable antimicrobial properties. For instance, compounds with piperazine and pyridine rings have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Case Study: Antibacterial Efficacy

In a comparative study, derivatives similar to the target compound were tested for their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The results highlighted that certain derivatives exhibited MIC values as low as 32–64 μg/ml against S. aureus, suggesting potent antibacterial effects .

The mechanism by which these compounds exert their antibacterial effects often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis. Molecular docking studies have predicted binding affinities to key bacterial enzymes, indicating potential pathways for therapeutic intervention .

Cytotoxicity and Selectivity

While evaluating the biological activity of the compound, it is crucial to assess its cytotoxicity against human cell lines. Preliminary studies suggest that compounds with similar structures may exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is essential for developing effective therapeutic agents with minimal side effects .

Synthesis and Characterization

The synthesis of 3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one involves multi-step organic reactions including condensation and cyclization processes. Characterization techniques such as NMR and HPLC are employed to confirm the structure and purity of the synthesized compound .

In Vivo Studies

Further research is warranted to explore the in vivo efficacy of this compound. Animal model studies could provide insights into its pharmacokinetics and pharmacodynamics, crucial for understanding its therapeutic potential .

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